Comparative in Vivo Antitumor Efficacy of R916562 vs. Sunitinib in MDA-MB-231 Breast Cancer Xenografts
In a head-to-head comparative study, R916562 demonstrated antitumor efficacy comparable to the FDA-approved multi-kinase inhibitor sunitinib in the MDA-MB-231 human breast cancer xenograft model [1][2]. Both compounds were evaluated under identical experimental conditions, providing direct quantitative comparison [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) in MDA-MB-231 Breast Cancer Xenograft Model |
|---|---|
| Target Compound Data | 69% TGI at 85 mg/kg oral b.i.d. for 21 days; 83% TGI at 125 mg/kg oral b.i.d. for 21 days |
| Comparator Or Baseline | Sunitinib (dosing regimen and TGI data available in primary source) |
| Quantified Difference | Comparable activity to Sunitinib in two mouse tumor xenograft models (direct statement from primary source) |
| Conditions | MDA-MB-231 human breast cancer cells implanted subcutaneously in nu/nu mice; oral administration b.i.d. for 21 days |
Why This Matters
R916562 achieves tumor growth inhibition comparable to a clinically approved drug while offering a cleaner dual-target profile, enabling more interpretable mechanistic studies of Axl/VEGF-R2 crosstalk.
- [1] Goff D, et al. Discovery of dual Axl/VEGF-R2 inhibitors as potential anti-angiogenic and anti-metastatic drugs for cancer chemotherapy. Bioorg Med Chem Lett. 2017;27(16):3766-3771. View Source
- [2] R916562 Technical Datasheet. AnjieChem. Accessed April 2026. View Source
